![molecular formula C20H19FN2O3 B2547279 4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide CAS No. 1040657-50-8](/img/structure/B2547279.png)
4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves modern spectroscopic techniques for characterization, such as NMR, IR, and MS, as seen in the study of novel N-alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide derivatives . Additionally, a continuous flow process using microreactors with in-line IR analysis has been employed for the preparation of a related compound, N,N-diethyl-4-(3-fluorophenylpiperidin-4-ylidenemethyl)benzamide . These methods could potentially be adapted for the synthesis of 4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide.
Molecular Structure Analysis
Molecular docking studies are a common approach to analyze the interaction of benzamide derivatives with biological targets. For instance, molecular docking analysis of 4-[(quinolin-4-yl)amino]benzamide derivatives against influenza virus ribonucleoprotein was conducted to understand the interaction and inhibition potential . Similarly, docking studies of N-alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide derivatives with the Pin1 protein were performed to evaluate binding activity . These studies provide a framework for analyzing the molecular structure and potential interactions of this compound with its biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and biological evaluations of benzamide derivatives are crucial for understanding their reactivity and mechanism of action. The continuous flow synthesis process described for a potent δ-opioid receptor agonist demonstrates the importance of reaction optimization and monitoring . This information can be useful in predicting the chemical reactions that this compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, stability, and reactivity, are essential for their development as pharmaceutical agents. The evaluation of drug-likeness based on Lipinski’s rule and ADMET prediction, as performed for 4-[(quinolin-4-yl)amino]benzamide derivatives , provides insight into the pharmacokinetic and pharmacodynamic properties that would also be relevant for the analysis of this compound.
Scientific Research Applications
Synthesis and Catalysis
Research has highlighted the importance of fluorinated heterocycles, including compounds structurally related to 4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide, in pharmaceutical and agrochemical industries. For instance, the synthesis of four types of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation showcases the role of fluorinated compounds in diversifying synthetic methods for creating complex molecular architectures. Such methodologies enable the efficient synthesis of compounds with potential applications in drug discovery and development (Wu et al., 2017).
Antiviral and Antimicrobial Activity
Fluorinated compounds, including those with benzamide moieties, have been studied for their antiviral and antimicrobial activities. For example, fluorine-substituted 1,2,4-triazinones, which share a thematic structural resemblance to the compound , have demonstrated potent anti-HIV-1 and CDK2 inhibitory activities, highlighting the potential of fluorinated benzamides in therapeutic applications (Makki et al., 2014). Additionally, the synthesis of fluorobenzamides containing thiazole and thiazolidine has revealed promising antimicrobial analogs, underscoring the importance of fluorinated compounds in addressing resistant microbial strains (Desai et al., 2013).
Imaging and Diagnostic Applications
In the realm of medical imaging, fluorine-18-labeled benzamide analogues have been synthesized for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET), demonstrating the utility of fluorinated benzamides in diagnostic applications and the monitoring of tumor progression (Tu et al., 2007).
Material Science
The catalytic activity of nickel ferrite nanoparticles in the synthesis of fluorinated compounds suggests potential applications in material science, where fluorinated organic molecules serve as building blocks for advanced materials with unique properties (Rao et al., 2019).
Future Directions
The future directions of research and applications involving this compound were not found in the search results. Given the interest in fluorinated compounds in various fields, it’s possible that this compound could have potential applications in areas such as molecular imaging, pharmaceuticals, and materials .
properties
IUPAC Name |
4-fluoro-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c21-15-6-3-14(4-7-15)19(24)22-16-8-5-13-9-10-23(17(13)12-16)20(25)18-2-1-11-26-18/h3-8,12,18H,1-2,9-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYXIHTWYJWXTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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